molecular formula C6H5IN4 B1403359 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1392152-87-2

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1403359
CAS RN: 1392152-87-2
M. Wt: 260.04 g/mol
InChI Key: BYEUNDASYOFKIW-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridine derivatives are a class of organic compounds known for their wide range of biological activities . They are often used in the development of new pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been a subject of research for many years . Various synthetic methods have been implemented under different conditions . One common method involves the reaction of 1,3-dialkyl-1H-pyrazole-5-amine as a starting material .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by a pyrazole ring fused with a pyridine ring . The exact structure can vary depending on the specific substituents attached to the rings .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific compound and reaction conditions . For example, some derivatives can undergo reactions with N-nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can vary widely depending on their specific structure . These properties can include solubility, stability, and reactivity .

Scientific Research Applications

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

Numerous heterocycles, including pyrazolo[3,4-b]pyridine, recur as motifs in the design of kinase inhibitors. Pyrazolo[3,4-b]pyridine has shown versatility in interacting with kinases through multiple binding modes, serving as a scaffold in many patents from companies and universities across a range of kinase targets. This compound typically binds to the kinase hinge region, but can form additional key interactions, enhancing potency and selectivity in inhibitor design. Its resemblance to both pyrrolo[2,3-b]pyridine and indazole allows for various kinase binding modes, making it a frequent choice in kinase inhibitor development (Wenglowsky, 2013).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, similar in structure to 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, has been utilized extensively in drug discovery, demonstrating a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. This scaffold's structure-activity relationship (SAR) studies are of significant interest, with many lead compounds derived for various disease targets. Its versatility invites further exploration by medicinal chemists for potential drug development (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines Synthesis

A focus on the regio-orientation and regioselectivity in the reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents leading to pyrazolo[1,5-a]pyrimidines formation is highlighted. This review addresses the literature controversy over regio-orientation of substituents on the pyrimidine ring of pyrazolo[1,5-a]pyrimidines, which is crucial for understanding the synthesis and application of related compounds (Mohamed & Mahmoud, 2019).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including pyridine and indazole (structurally related to 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine), are highlighted for their versatility in organic synthesis and biological significance. These compounds have shown utility in metal complexes formation, catalysts design, asymmetric catalysis, synthesis, and medicinal applications, indicating the broad potential of N-oxide motifs in advanced chemistry and drug development (Li et al., 2019).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines, structurally similar to 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, have shown significant therapeutic significance across various disease conditions due to their structural resemblance to purines. Their exploration in biochemical and biophysical properties has underscored their medicinal significance in the central nervous system, cardiovascular system, cancer, and inflammation, among others (Chauhan & Kumar, 2013).

Mechanism of Action

The mechanism of action of pyrazolo[3,4-b]pyridine derivatives can vary greatly depending on their specific structure and the biological target they interact with . Some derivatives have been found to inhibit certain types of kinases, which are enzymes that play key roles in cellular processes .

Safety and Hazards

The safety and hazards associated with pyrazolo[3,4-b]pyridine derivatives can depend on the specific compound and its intended use . Some derivatives may have low toxicity and good stability, making them suitable for use in pharmaceuticals .

Future Directions

The future directions for research on pyrazolo[3,4-b]pyridine derivatives are likely to involve the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs .

properties

IUPAC Name

5-iodo-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEUNDASYOFKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738191
Record name 5-Iodo-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1392152-87-2
Record name 5-Iodo-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
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5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 4
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 5
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Reactant of Route 6
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

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